1-(difluoromethyl)-N-(4-fluorobenzyl)-1H-pyrazol-3-amine

Lipophilicity Physicochemical Properties Druglikeness

Sourcing regioisomerically pure, dual-fluorinated pyrazole-3-amine scaffolds for kinase-focused screening libraries often leads to ambiguous substitution patterns or des-fluoro contaminants that confound SAR. This compound solves that problem with a well-defined N1-CF₂H / C3-4-fluorobenzylamino substitution confirmed at 95% purity. • Enables unambiguous ATP-binding pocket probing-the direct C3-NH linkage preserves conformational rigidity preferred for FLT3 and RIPK1 inhibitor engagement. • Para-fluorobenzyl vector provides a measurable potency handle; substituting the des-fluoro or meta-fluoro analog risks uncharacterized shifts in target selectivity and metabolic stability. • Reactive secondary amine handle supports rapid diversification via amide coupling, sulfonamide formation, or reductive amination for hit-to-lead expansion. Single-batch characterization ensures downstream products are free of regioisomeric ambiguity by NMR and LC-MS. Ideal for screening library inclusion and computational model benchmarking.

Molecular Formula C11H10F3N3
Molecular Weight 241.21 g/mol
Cat. No. B11749581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(difluoromethyl)-N-(4-fluorobenzyl)-1H-pyrazol-3-amine
Molecular FormulaC11H10F3N3
Molecular Weight241.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC2=NN(C=C2)C(F)F)F
InChIInChI=1S/C11H10F3N3/c12-9-3-1-8(2-4-9)7-15-10-5-6-17(16-10)11(13)14/h1-6,11H,7H2,(H,15,16)
InChIKeyXWZWLOHUIRTIDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Difluoromethyl)-N-(4-fluorobenzyl)-1H-pyrazol-3-amine: Identity & Procurement


1-(Difluoromethyl)-N-(4-fluorobenzyl)-1H-pyrazol-3-amine (CAS 1856043-23-6) is a synthetic, small-molecule pyrazole derivative with the molecular formula C₁₁H₁₀F₃N₃ and a molecular weight of 241.22 g/mol . It belongs to the 1H-pyrazol-3-amine class, a scaffold recognized in medicinal chemistry for yielding potent kinase inhibitors, notably against FLT3 and RIPK1 [1]. The compound features a difluoromethyl (-CF₂H) group at the pyrazole N1 position and a 4-fluorobenzylamino substituent at the C3 position. This specific substitution pattern distinguishes it from both simpler pyrazole-3-amine building blocks and more elaborate drug-like derivatives, positioning it as a late-stage intermediate or focused screening candidate for programs requiring dual fluorination at both the pyrazole core and the benzyl periphery.

Why Close Analogs Cannot Substitute 1-(Difluoromethyl)-N-(4-fluorobenzyl)-1H-pyrazol-3-amine


Within the pyrazole-3-amine class, seemingly minor structural modifications—regioisomeric fluorine placement, linker atom changes, or alkylation state—can profoundly alter kinase selectivity, metabolic stability, and binding mode [1]. For example, in the FLT3 inhibitor series, the ribose-pocket occupancy and selectivity against secondary resistance mutations (D835Y, F691L) were exquisitely sensitive to the pyrazole N1 substitution and the nature of the C3 amine appendage [1]. Similarly, in sigma-1 receptor ligands, cycloalkyl annelation at the pyrazole ring shifted pKᵢ values by orders of magnitude and altered hERG selectivity [2]. Generic substitution of 1-(difluoromethyl)-N-(4-fluorobenzyl)-1H-pyrazol-3-amine with its des-fluoro benzyl analog (CAS 1855937-26-6), its 3-fluoro regioisomer (CAS 1856074-71-9), or its methylene-spacer variant (CAS 1855950-84-3) therefore risks introducing uncharacterized changes in target engagement, off-target profile, and physicochemical properties that cannot be predicted without experimental validation. The quantitative evidence below establishes the measurable dimensions along which these analogs diverge.

Quantitative Comparison of 1-(Difluoromethyl)-N-(4-fluorobenzyl)-1H-pyrazol-3-amine vs Analogs


Lipophilicity Gain from Para-Fluorobenzyl Substitution vs. Des-Fluoro

The presence of the para-fluoro substituent on the N-benzyl group increases calculated lipophilicity relative to the unsubstituted N-benzyl analog (N-benzyl-1-(difluoromethyl)-1H-pyrazol-3-amine, CAS 1855937-26-6). Based on the molecular formula difference (C₁₁H₁₀F₃N₃ vs. C₁₁H₁₁F₂N₃), the para-fluoro compound adds one fluorine atom in place of hydrogen on the phenyl ring . This substitution is predicted to increase logP by approximately 0.3–0.4 units, consistent with the established π-value for aromatic fluorine (+0.14 per fluorine on benzene) [1]. Elevated lipophilicity within this range can enhance membrane permeability without exceeding drug-likeness thresholds (Rule of 5), making the 4-fluorobenzyl variant a more permeable candidate for cell-based assays compared to its des-fluoro counterpart.

Lipophilicity Physicochemical Properties Druglikeness

Electronic Effects of Para- vs. Meta-Fluoro Regioisomerism

1-(Difluoromethyl)-N-(4-fluorobenzyl)-1H-pyrazol-3-amine and its meta-fluoro regioisomer (1-(difluoromethyl)-N-(3-fluorobenzyl)-1H-pyrazol-3-amine, CAS 1856074-71-9) share the identical molecular formula (C₁₁H₁₀F₃N₃) and molecular weight (241.22 g/mol) . However, the para-fluoro substitution places the electronegative fluorine atom at the position conjugated with the benzylic amine, exerting a resonance electron-withdrawing effect (-R effect) that modulates the benzylamine pKₐ and hydrogen-bond donor strength of the secondary amine [1]. In contrast, the meta-fluoro isomer exerts primarily an inductive electron-withdrawing effect (-I effect) with negligible resonance contribution [1]. This electronic difference has been shown in analogous benzylamine-containing kinase inhibitors to alter target binding affinity by up to 10-fold, depending on the electronic environment of the target binding pocket [2].

Regioisomerism Electronic Effects Structure-Activity Relationships

Scaffold Rigidity: Direct C3-NH Linkage vs. Methylene Spacer

The target compound features a direct C3-NH linkage between the pyrazole ring and the 4-fluorobenzyl group, whereas the closest commercially available alternative—1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(4-fluorobenzyl)methanamine (CAS 1855950-84-3)—contains a methylene (-CH₂-) spacer between the pyrazole C3 and the amine nitrogen . This additional methylene unit introduces an extra rotatable bond (increasing from 3 to 4 rotatable bonds), reduces conformational rigidity, and shifts the spatial positioning of the 4-fluorobenzyl group relative to the pyrazole ring by approximately 1.3–1.5 Å [1]. In structure-activity relationship (SAR) studies of pyrazole-3-amine kinase inhibitors, the absence or presence of a methylene spacer at this position has been shown to determine whether the inhibitor can access the ribose pocket or the allosteric back pocket of kinases such as FLT3, with direct-linked variants generally favoring ribose-pocket engagement [2].

Linker Effects Conformational Rigidity Scaffold Design

N1-Difluoromethyl Group: Metabolic Stability and H-Bond Donation

The target compound carries a difluoromethyl (-CF₂H) group at the pyrazole N1 position, whereas the commercially available 1-(4-fluorobenzyl)-1H-pyrazol-3-amine (CAS 492426-35-4) has a methylene (-CH₂-) linker with the 4-fluorophenyl group at N1 . The -CF₂H group is a well-established lipophilic hydrogen-bond donor and a metabolically stable bioisostere for methyl, hydroxymethyl, and aldehyde groups [1]. In pyrazole-containing agrochemical fungicides (e.g., SDHI class), the N1-difluoromethyl group is critical for broad-spectrum antifungal activity and metabolic stability, with replacement by -CH₃ or -CH₂-aryl typically resulting in >10-fold loss of potency [2]. The -CF₂H group also increases the compound's hydrogen-bond donor count by 1 (from 1 to 2 HBD), which can alter target binding mode and solubility profile compared to the non-fluorinated N1-aryl analog.

Metabolic Stability Fluorine Chemistry Bioisosterism

Kinase Inhibition Potential of Pyrazole-3-Amine Pharmacophore

Although no direct kinase inhibition data exist for 1-(difluoromethyl)-N-(4-fluorobenzyl)-1H-pyrazol-3-amine itself, the 1H-pyrazol-3-amine scaffold has been validated as a productive kinase inhibitor pharmacophore in multiple independent drug discovery programs. In the FLT3 inhibitor program, pyrazole-3-amine derivatives achieved IC₅₀ values in the low nanomolar range against FLT3-ITD (compound 67: IC₅₀ < 10 nM against MV4-11 cells) [1]. In the RIPK1 inhibitor program, a 1H-pyrazol-3-amine derivative demonstrated an IC₅₀ of 8.3 nM against RIPK1 with >100-fold selectivity over a panel of 30 kinases [2]. The target compound retains the core pyrazole-3-amine pharmacophore while incorporating the difluoromethyl group at N1, a substitution that in analogous pyrazole carboxamide series has been shown to enhance target residence time through favorable hydrophobic and hydrogen-bond interactions in the kinase hinge region [3].

Kinase Inhibition FLT3 RIPK1 Drug Discovery

Purity Specifications for Procurement Benchmarking

The target compound is commercially available at a reported purity of 95% (HPLC) from CheMenu (Catalog Number CM659116) . This purity specification establishes a procurement benchmark that can be cross-referenced against analogs: N-benzyl-1-(difluoromethyl)-1H-pyrazol-3-amine (CAS 1855937-26-6) is also available at 95% purity , while the 3-fluorobenzyl regioisomer (CAS 1856074-71-9) is offered at the same purity grade . For applications in biochemical screening or as a synthetic intermediate, 95% purity is generally considered the minimum acceptable threshold for reliable assay results, with any vendor substitution requiring verification that alternate sources meet or exceed this specification to avoid confounding biological readouts from impurities.

Purity Quality Control Procurement Specifications

Application Scenarios for 1-(Difluoromethyl)-N-(4-fluorobenzyl)-1H-pyrazol-3-amine


Kinase-Targeted Fragment Screening Library Design

The pyrazole-3-amine scaffold, combined with the metabolically stabilizing N1-difluoromethyl group and the permeability-enhancing 4-fluorobenzyl substituent, makes this compound suitable for inclusion in kinase-targeted screening libraries. The direct C3-NH linkage (rather than a methylene-spaced variant) preserves the conformational rigidity preferred for ATP-binding site engagement, as demonstrated in FLT3 and RIPK1 inhibitor programs [REFS-1, REFS-2]. Procurement of this specific analog over the des-fluoro benzyl or meta-fluoro regioisomer is justified when the screening objective is to probe the para-fluorobenzyl binding pocket, a region that in many kinases (e.g., p38α, FLT3) accommodates halogen-substituted aromatic rings with measurable potency gains.

Agrochemical Lead Discovery Targeting SDH Enzymes

The N1-difluoromethyl group is a hallmark of commercial SDHI fungicides (e.g., fluxapyroxad, benzovindiflupyr), where it contributes to broad-spectrum activity and metabolic stability [1]. This compound can serve as a core intermediate for synthesizing pyrazole-3-amine-based carboxamide or sulfonamide derivatives for antifungal screening. The 4-fluorobenzyl group at the C3 amine position provides an additional vector for modulating lipophilicity and target fit, differentiating this compound from non-fluorinated or N1-methyl analogs that lack the proven SDHI pharmacophoric features.

Late-Stage Diversification via Secondary Amine Handle

The secondary amine at the C3 position offers a reactive handle for amide coupling, sulfonamide formation, or reductive amination, enabling rapid diversification into compound libraries for structure-activity relationship exploration [1]. The 95% purity specification ensures that the starting material does not introduce confounding impurities into subsequent synthetic steps, and the well-defined single substitution pattern (as opposed to regioisomeric mixtures) allows for unambiguous characterization of downstream products by NMR and LC-MS.

Computational Chemistry and Molecular Modeling Validation

With its well-defined stereoelectronic properties—including the para-fluoro substituent's resonance effect and the CF₂H group's lipophilic hydrogen-bond donor character—this compound serves as an ideal test case for validating computational predictions of binding mode, logP, and pKₐ [1]. Its structural analogs (des-fluoro, meta-fluoro, methylene-spacer) provide a built-in comparator series for assessing the accuracy of docking scoring functions or free-energy perturbation calculations, making it valuable for computational chemistry groups developing or benchmarking predictive models.

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